Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate

Description

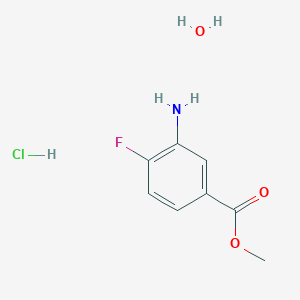

Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate is a fluorinated aromatic compound featuring an ester group, an amino substituent, and a fluorine atom on the benzene ring. Its hydrochloride hydrate form enhances solubility and stability, making it suitable for pharmaceutical and synthetic chemistry applications. The compound’s molecular formula (as the free base) is C₈H₈FNO₂, with a molecular weight of 169.15 g/mol .

Properties

IUPAC Name |

methyl 3-amino-4-fluorobenzoate;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2.ClH.H2O/c1-12-8(11)5-2-3-6(9)7(10)4-5;;/h2-4H,10H2,1H3;1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTSIDRQQIOLED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)F)N.O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 4-Fluorobenzoic Acid Derivatives

The introduction of a nitro group at the 3-position of 4-fluorobenzoic acid is critical for subsequent amine formation. Two primary strategies are documented:

Method A: Direct Nitration of Methyl 4-Fluorobenzoate

-

Reagents: Fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) as a nitrating mixture.

-

Conditions: Temperature maintained at 0–5°C to minimize side reactions.

-

Mechanism: Electrophilic aromatic substitution facilitated by the electron-withdrawing fluorine atom, directing nitration to the meta position.

-

Yield: ~65–70% (estimated from analogous nitrations in boronic acid systems).

Method B: Nitration Prior to Esterification

-

Substrate: 4-Fluorobenzoic acid.

-

Procedure: Nitration followed by esterification with methanol using thionyl chloride (SOCl₂) as an activating agent.

-

Advantage: Avoids ester group sensitivity to acidic conditions during nitration.

Reduction of Nitro to Amine Functionality

The conversion of the nitro group to an amine is achieved via catalytic hydrogenation or chemical reduction:

Catalytic Hydrogenation

Chemical Reduction with Iron/HCl

-

Reagents: Iron powder in hydrochloric acid.

-

Mechanism: Reductive dissolution of iron generates Fe²⁺, facilitating nitro group reduction.

-

Limitation: Lower selectivity compared to catalytic methods, with potential over-reduction byproducts.

Esterification and Hydrochloride Salt Formation

Esterification Techniques

Esterification is performed either before or after nitration, depending on the route:

Hydrochloride Salt Crystallization

-

Procedure: The free base (methyl 3-amino-4-fluorobenzoate) is treated with concentrated HCl in ethanol, followed by evaporation and recrystallization from water/methanol to form the hydrate.

-

Key Parameter: pH adjustment to 1–2 ensures complete protonation of the amine.

-

Hydration: Controlled evaporation under reduced pressure promotes water incorporation into the crystal lattice.

Optimization and Challenges

Regioselectivity in Nitration

The fluorine atom’s meta-directing effect ensures predominant 3-nitro product formation. However, minor ortho byproducts (<5%) may require chromatographic removal.

Hydrogenation Catalyst Poisoning

Residual sulfur from earlier stages (e.g., H₂SO₄ in nitration) can deactivate Pd/C. Pre-washing with base (NaHCO₃) mitigates this issue.

Solvent Selection for Salt Formation

Ethanol and methanol are preferred for hydrochloride salt precipitation due to their polarity and miscibility with aqueous HCl. Normal heptane is used for anti-solvent crystallization in intermediate steps.

Comparative Data Table: Reaction Conditions and Yields

Scalability and Industrial Considerations

The catalytic hydrogenation route is favored for large-scale production due to its reproducibility and minimal waste. Key considerations include:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Example Reaction:

Acylation

Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate reacts with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) to form N-acylated derivatives.

Conditions:

Product:

N-Acetyl-3-amino-4-fluorobenzoate methyl ester

Electrophilic Aromatic Substitution

The aromatic ring undergoes substitution reactions, with regioselectivity dictated by the –NH₂ (activating, ortho/para-directing) and –F (deactivating, meta-directing) groups.

Example Reaction:

Nitration

Reaction with nitric acid (HNO₃) in sulfuric acid introduces a nitro group (–NO₂) at the meta position relative to the fluorine atom.

Conditions:

Product:

Methyl 3-amino-4-fluoro-5-nitrobenzoate hydrochloride hydrate

Reduction of the Aromatic Ring

Catalytic hydrogenation reduces the aromatic ring to a cyclohexane derivative under high-pressure H₂.

Conditions:

Product:

Methyl 3-amino-4-fluorocyclohexanecarboxylate hydrochloride hydrate

Oxidation of the Amino Group

The amino group is oxidized to a nitro group (–NO₂) using strong oxidizing agents.

Conditions:

Product:

Methyl 3-nitro-4-fluorobenzoate

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to form 3-amino-4-fluorobenzoic acid.

Conditions:

Product:

3-Amino-4-fluorobenzoic acid

Salt Displacement and Neutralization

The hydrochloride salt can undergo neutralization with bases to regenerate the free amine.

Example Reaction:

Neutralization with NaOH

this compound reacts with aqueous NaOH to form the free base.

Conditions:

Product:

Methyl 3-amino-4-fluorobenzoate (free base)

Reaction Data Table

Key Mechanistic Insights

-

Directing Effects: The –NH₂ group dominates regioselectivity in electrophilic substitution, favoring positions ortho/para to itself, while –F directs meta substitution.

-

Salt Stability: The hydrochloride hydrate form enhances solubility in polar solvents (e.g., water, methanol) but requires neutralization for reactions involving the free amine.

-

Steric Effects: Steric hindrance from the ester group limits substitution at the 2-position of the ring.

Scientific Research Applications

Scientific Research Applications

Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate has several notable applications across different scientific domains:

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the development of various derivatives that exhibit unique chemical properties and biological activities. For example, it can be transformed into perfluoroalkylated indoles, which are significant in drug development .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications:

- Cancer Research : It has been investigated for its role in developing small molecule degraders targeting specific proteins involved in cancer progression. For instance, studies have shown that derivatives based on this compound can effectively degrade coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in various cancers .

- Hedgehog Signaling Pathway : Compounds derived from methyl 3-amino-4-fluorobenzoate have been designed as inhibitors of the hedgehog signaling pathway, which is crucial for cancer treatment strategies .

Biological Studies

The compound is also used in biological research to study enzyme interactions and metabolic pathways. Its structure allows it to bind to specific molecular targets, influencing their activity and providing insights into biochemical processes.

Case Studies and Research Findings

Several studies highlight the efficacy and versatility of this compound:

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison

| Compound Name | Molecular Formula | Key Functional Groups |

|---|---|---|

| Methyl 3-amino-4-fluorobenzoate | C₈H₈FNO₂ | Ester, amino, fluorine |

| (3-Amino-4-methylphenyl)boronic acid HCl | C₇H₁₁BClNO₂ | Boronic acid, amino, methyl, HCl |

| 3-Amino-4-isothiazolecarboxylic acid HCl hydrate | C₄H₅ClN₂O₂S·H₂O | Isothiazole, carboxylic acid, HCl, hydrate |

| Methyl 3-amino-4,4,4-trifluorobutyrate HCl | C₅H₉ClF₃NO₂ | Trifluoromethyl, ester, amino, HCl |

| 3-Fluoro Deschloroketamine HCl | C₁₃H₁₆FNO·HCl | Cyclohexanone, fluorine, methylamino, HCl |

Key Observations :

- Backbone Diversity: The target compound’s benzoate ester contrasts with boronic acid (), isothiazole (), and cyclohexanone () backbones in analogs.

- Fluorine Position: Fluorine is meta to the amino group in the target compound, whereas analogs like 3-fluoro Deschloroketamine () place fluorine on a phenyl ring.

- Salt Forms : Hydrochloride salts are common across these compounds, improving solubility for biological applications .

Physical and Chemical Properties

Table 2: Physical Properties

Key Observations :

- Melting Points: Hydrochloride salts (e.g., Methyl 3-amino-4,4,4-trifluorobutyrate HCl) exhibit higher melting points due to ionic lattice stability .

- Stability : The hydrochloride hydrate form of the target compound likely mitigates decomposition risks compared to the free base, similar to other salts .

Key Observations :

- Pharmaceutical Utility: The target compound’s ester and amino groups make it a candidate for prodrug synthesis, though its discontinued status () limits current use.

- Mechanistic Contrasts : Unlike ACNU, which relies on chloroethyl groups for antitumor activity , the target compound’s fluorine and ester groups may influence bioavailability or target binding.

Biological Activity

Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate, with the chemical formula C8H9ClFNO2, is a derivative of benzoic acid that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This compound exhibits properties that may influence various enzymatic and receptor-mediated pathways, making it a candidate for further investigation in drug development and therapeutic applications.

This compound is characterized by the following structural features:

- Amino Group : Positioned at the meta position (3) of the benzene ring, which can participate in nucleophilic reactions.

- Fluorine Atom : Located at the para position (4), enhancing lipophilicity and possibly influencing binding interactions with biological targets.

- Hydrochloride Form : The presence of hydrochloride enhances solubility in aqueous environments, facilitating biological assays.

The biological activity of methyl 3-amino-4-fluorobenzoate is primarily attributed to its ability to bind to specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, potentially leading to therapeutic effects. The fluorine atom may enhance the compound's stability and bioavailability, while the amino group can facilitate hydrogen bonding with target proteins .

Antimicrobial Properties

Research indicates that compounds similar to methyl 3-amino-4-fluorobenzoate exhibit significant antimicrobial activity. For instance, studies have shown that structurally related compounds can inhibit quorum sensing in pathogenic bacteria such as Pseudomonas aeruginosa, reducing biofilm formation and virulence factors .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various contexts. For example, it may inhibit enzymes involved in bacterial DNA replication or metabolism, thereby exerting antibacterial effects. The specific interactions with target enzymes remain an area for further study, but initial findings suggest promising inhibitory activity against certain bacterial strains .

Case Studies and Research Findings

- Study on Quorum Sensing Inhibition :

- Enzyme Interaction Studies :

Comparative Analysis

The following table summarizes key comparisons between methyl 3-amino-4-fluorobenzoate and other related compounds:

| Compound Name | Structure Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Methyl 3-amino-4-fluorobenzoate | Amino at 3, Fluoro at 4 | Antimicrobial, Enzyme Inhibition | TBD |

| Methyl 4-amino-3-fluorobenzoate | Amino at 4, Fluoro at 3 | Moderate Antimicrobial | TBD |

| Methyl 2-amino-5-bromo-4-fluorobenzoate | Amino at 2, Bromo at 5 | Enzyme Interaction | TBD |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate, considering functional group compatibility and yield?

- Methodological Answer : A two-step approach is often employed:

- Step 1 : Fluorination of methyl 3-amino-4-hydroxybenzoate using fluorinating agents (e.g., Selectfluor™) in polar aprotic solvents (DMF or DMSO) at 60–80°C. Monitor fluorination efficiency via <sup>19</sup>F NMR .

- Step 2 : Hydrochloride salt formation by reacting the free amine with HCl gas in anhydrous methanol, followed by hydrate stabilization via controlled crystallization in aqueous ethanol .

- Key Considerations : Protect the amine group during fluorination using Boc or Fmoc groups to prevent side reactions. Yield optimization requires stoichiometric control of fluorinating agents (1.2–1.5 equivalents) .

Q. How can the purity of this compound be assessed using analytical techniques?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30). Monitor at 254 nm; retention time consistency (±0.1 min) indicates purity ≥98% .

- TLC : Silica gel plates (ethyl acetate/hexane, 1:1) with ninhydrin staining to detect amine-containing impurities (<1% threshold) .

- Elemental Analysis : Compare experimental C, H, N, and Cl values with theoretical calculations (deviation <0.3% acceptable) .

Q. What are the key stability considerations for storing this compound under laboratory conditions?

- Methodological Answer :

- Temperature : Store at –20°C in airtight, amber glass vials to prevent thermal degradation and photolysis .

- Moisture Control : Use desiccants (silica gel) in storage containers to avoid hydrate-to-anhydrate phase transitions, which alter solubility and reactivity .

- Compatibility : Avoid polypropylene containers due to potential chloride ion leaching; use borosilicate glass instead .

Advanced Research Questions

Q. How do competing reaction pathways during synthesis impact yield, and how can they be controlled?

- Methodological Answer :

- Competing Pathways : Amine group oxidation (during fluorination) and ester hydrolysis (in aqueous conditions) reduce yield.

- Mitigation Strategies :

- Use inert atmospheres (N2/Ar) during fluorination to suppress oxidation .

- Add catalytic pyridine (0.5–1.0 mol%) to stabilize the ester group against hydrolysis .

- Yield Optimization : Design a Design of Experiments (DoE) matrix to vary reaction time (8–24 hrs) and temperature (50–90°C), with ANOVA analysis to identify optimal conditions .

Q. What spectroscopic methods resolve structural ambiguities in this compound, particularly fluorine-amine interactions?

- Methodological Answer :

- <sup>19</sup>F NMR : Detect fluorine chemical shifts (δ –110 to –120 ppm) to confirm para-substitution and rule out ortho/meta byproducts .

- IR Spectroscopy : Amine N–H stretches (3300–3500 cm<sup>–1</sup>) and C=O ester peaks (1720 cm<sup>–1</sup>) validate functional group integrity.

- X-ray Crystallography : Resolve hydrogen bonding between the hydrate water molecules and the hydrochloride salt, confirming lattice stability .

Q. How does the hydrate form influence reactivity in aqueous versus anhydrous systems?

- Methodological Answer :

- Aqueous Systems : Hydrate water enhances solubility (up to 25 mg/mL in PBS) but accelerates ester hydrolysis. Use pH 4–5 buffers to slow degradation .

- Anhydrous Systems : The anhydrous form (obtained via lyophilization) exhibits higher reactivity in nucleophilic acyl substitutions (e.g., amide couplings) due to reduced steric hindrance .

Q. What computational modeling approaches predict the crystalline structure, and how do they align with experimental XRD data?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate hydrate lattice stability using force fields (e.g., COMPASS III) to predict unit cell parameters. Compare with experimental XRD (e.g., space group P21/c, a=10.2 Å, b=7.8 Å) .

- Density Functional Theory (DFT) : Calculate intermolecular hydrogen bond strengths (e.g., O–H···Cl interactions at –25 kJ/mol) to validate hydrate stability trends .

Q. How can contradictory solubility data in polar aprotic solvents be reconciled?

- Methodological Answer :

- Experimental Design :

- Solvent Screening : Test DMSO, DMF, and DMAc at 25°C and 40°C under controlled humidity (≤30% RH).

- Gravimetric Analysis : Measure solubility via mass loss after vacuum filtration.

- Data Reconciliation : Contradictions arise from hydrate dissociation kinetics. Use Karl Fischer titration to correlate water content with solubility discrepancies (e.g., 5% water in DMSO increases solubility by 12%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.